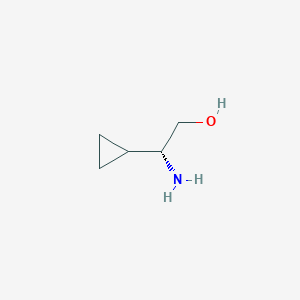

(R)-2-amino-2-cyclopropylethanol

Description

Significance of Chiral Amino Alcohols as Core Scaffolds in Asymmetric Synthesis

Chiral amino alcohols are fundamental components in the field of asymmetric synthesis, which is dedicated to creating specific three-dimensional molecular structures. These compounds serve as crucial chiral auxiliaries, ligands for metal catalysts, and synthons for complex natural products and pharmaceuticals. nih.gov For instance, 1,3-amino alcohols are identified as common structural motifs in many biologically active compounds. nih.gov Similarly, γ-amino alcohols are recognized as essential structural units in bioactive molecules and chiral catalysts. chemrxiv.org

The utility of these scaffolds is demonstrated in their application as catalysts for key chemical transformations. Chiral amino alcohols, including those with a cyclopropane (B1198618) backbone, have been successfully employed as ligands in the highly enantioselective addition of organozinc reagents (like diethylzinc (B1219324) and phenylethynylzinc) to aldehydes. researchgate.netmdpi.com These reactions are pivotal for creating new carbon-carbon bonds with a high degree of stereocontrol, yielding valuable chiral secondary alcohols and propargylic alcohols. researchgate.netmdpi.com The effectiveness of these ligands stems from their ability to create a specific chiral environment around a metal center, thereby directing the approach of reactants to produce a desired stereoisomer.

Unique Conformational and Stereochemical Attributes of Cyclopropyl-Containing Amino Alcohols

The incorporation of a cyclopropane ring into an amino alcohol scaffold imparts a set of unique conformational and stereochemical properties. The three-membered ring is inherently rigid and strained, which significantly restricts the rotational freedom of the molecule. marquette.edu This rigidity is highly advantageous in the design of chiral ligands and catalysts, as it allows for the creation of molecules with a well-defined three-dimensional orientation of functional groups. marquette.edu

This structural constraint, often termed the "cyclopropyl effect," can lead to surprising conformational preferences. For example, research has shown that a spiro-cyclopropane ring adjacent to a six-membered ring can cause larger alkyl groups to favor an axial position, a reversal of the typical equatorial preference. rsc.org This is attributed to a combination of increased torsional strain and hyperconjugative effects. rsc.org In peptides containing 1-aminocyclopropane-1-carboxylic acid, the cyclopropyl (B3062369) group induces a helical conformation to minimize steric clashes between the cyclic side chains. nih.gov This ability to lock a molecule into a specific conformation is a powerful tool in rational molecular design. rsc.orgcsic.es

Research Landscape of Stereoselective Synthesis for Chiral Cyclopropyl Amino Alcohols

The significant synthetic utility of chiral cyclopropyl amino alcohols has driven the development of numerous stereoselective synthetic methods. A major challenge is the simultaneous control of both diastereoselectivity and enantioselectivity required to form the multiple stereocenters present in these molecules. acs.org

Researchers have devised several elegant strategies to meet this challenge. One-pot tandem reactions are particularly efficient, minimizing the handling of reactive intermediates and maximizing molecular complexity in a single operation. acs.org Examples include:

Asymmetric Vinylation/Cyclopropanation: An asymmetric vinylation of an aldehyde generates a chiral allylic zinc alkoxide intermediate, which then undergoes a directed, diastereoselective cyclopropanation to yield the desired cyclopropyl alcohol with high stereoselectivity. acs.org

Tandem Hydroboration/Aminovinylation/Cyclopropanation: This method begins with the hydroboration of an ynamide, followed by transmetalation and an enantioselective addition to an aldehyde to form a β-hydroxy enamine. This intermediate can then undergo a tandem cyclopropanation to afford amino cyclopropyl carbinols with three contiguous stereocenters in good yields and high stereoselectivity. nih.gov

From Cyclopropanols and Chiral Imines: The reaction between 1-substituted cyclopropanols and chiral N-tert-butanesulfinyl imines provides access to vicinal anti-amino alcohols with excellent diastereomeric ratios. acs.orgresearchgate.net The cyclopropanols are cleaved to form enolized zinc homoenolates, which then react with the chiral imines in a highly regio- and stereoselective manner. acs.orgresearchgate.net

The table below summarizes key findings from various stereoselective synthetic approaches.

| Synthetic Method | Substrates | Key Reagents/Catalysts | Stereoselectivity Achieved | Yield | Reference |

| Asymmetric Vinylation / Directed Cyclopropanation | Aldehydes | Chiral Ligand, Diethylzinc, CH2I2/ZnEt2 | High enantio- and diastereoselectivity | High | acs.org |

| Tandem Aminovinylation / Cyclopropanation | Ynamides, Aldehydes | Diethylborane, Diethylzinc, Chiral Amino Alcohol (MIB) | 76–94% ee, >20:1 dr | 72–82% | nih.gov |

| Reaction of Cyclopropanols and Sulfinyl Imines | 1-Substituted Cyclopropanols, Sulfinyl Imines | Diethylzinc, Triethylamine | Up to 99:1 dr | Good | acs.orgresearchgate.net |

| Enantioselective Addition of Phenylethynylzinc to Aldehydes | Various Aldehydes | Chiral Cyclopropane-based Amino Alcohol Ligand | Up to 98% ee | Up to 96% | mdpi.com |

| Catalytic Asymmetric Cyclopropanation | Alkenes, Phenyliodonium Ylide | Cu(I)-catalyst, Chiral Ligand | High ee and de | Good | acs.org |

Overview of the Academic Research Focus on (R)-2-amino-2-cyclopropylethanol within Chiral Amino Alcohol Chemistry

The specific compound this compound is a member of the 1,2-amino alcohol family, a privileged structure in asymmetric synthesis. While extensive academic papers focusing solely on this exact molecule are not prevalent in the public domain, its importance can be inferred from its structural characteristics, the broad utility of its chemical class, and its appearance in chemical catalogs and patent literature. nih.gov

The primary research interest in this compound lies in its potential as a chiral building block or ligand for asymmetric catalysis. Its structure combines the key features of a 1,2-amino alcohol with the conformational rigidity of a cyclopropyl group. This makes it an attractive candidate for applications where precise stereochemical control is essential, such as in the synthesis of pharmaceutical intermediates. nih.govgoogle.com The presence of the compound in the PubChem database, along with links to patents, suggests its use in proprietary synthetic applications. nih.gov

The physical and chemical properties of this compound are summarized in the table below, based on available data.

| Property | Value | Reference |

| CAS Number | 1270290-36-2 | nih.govchemsrc.com |

| Molecular Formula | C5H11NO | nih.govchemsrc.com |

| Molecular Weight | 101.15 g/mol | nih.gov |

| IUPAC Name | (2R)-2-amino-2-cyclopropylethanol | nih.gov |

| Density (Predicted) | 1.1±0.1 g/cm³ | chemsrc.com |

| Boiling Point (Predicted) | 221.2±13.0 °C at 760 mmHg | chemsrc.com |

| Flash Point (Predicted) | 87.6±19.8 °C | chemsrc.com |

| pKa (Predicted) | 12.82±0.10 | lookchem.com |

Given the demonstrated success of structurally similar chiral cyclopropane-based amino alcohols as catalysts, the academic focus on this compound is likely centered on its evaluation as a chiral ligand for metal-catalyzed reactions, such as asymmetric additions to carbonyls, or as a key intermediate for constructing more complex chiral molecules. nih.govmdpi.com Its defined stereochemistry and rigid backbone make it an ideal scaffold for inducing high levels of enantioselectivity.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-cyclopropylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-5(3-7)4-1-2-4/h4-5,7H,1-3,6H2/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCCGHDKJXAQLS-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of R 2 Amino 2 Cyclopropylethanol and Analogues

Strategic Retrosynthetic Pathways for Chiral Cyclopropyl (B3062369) Amino Alcohol Frameworks

The design of a synthetic route to chiral cyclopropyl amino alcohols like (R)-2-amino-2-cyclopropylethanol begins with a thorough retrosynthetic analysis. This process involves disconnecting the target molecule into simpler, readily available starting materials. A common strategy for vicinal amino alcohols involves the disconnection of the carbon-nitrogen or carbon-carbon bond adjacent to the stereogenic centers. researchgate.net

One effective retrosynthetic approach for the cyclopropyl amino alcohol framework involves disconnecting the molecule to reveal a chiral cyclopropyl-containing imine and a suitable one-carbon nucleophile. Alternatively, disconnection can lead to a chiral cyclopropyl aldehyde or ketone and a nitrogen-containing nucleophile. A more sophisticated approach involves the disconnection of the cyclopropane (B1198618) ring itself, suggesting a convergent synthesis from an alkene precursor. These strategies allow for the introduction of chirality at key stages of the synthesis, ensuring the desired stereochemical outcome.

Enantioselective Catalytic Approaches in the Synthesis of 2-amino-2-cyclopropylethanol (B1525389) Stereoisomers

The development of enantioselective catalytic methods has revolutionized the synthesis of chiral molecules, offering efficient and atom-economical routes to enantiopure compounds. pharmtech.com For the synthesis of 2-amino-2-cyclopropylethanol stereoisomers, several catalytic strategies have been employed.

Asymmetric Hydrogenation Methodologies Utilizing Chiral Catalysts

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones, imines, and enamines to furnish chiral alcohols and amines. pharmtech.comwikipedia.org In the context of synthesizing this compound, a key intermediate would be a corresponding β-amino ketone or enamine. The use of chiral transition metal catalysts, such as those based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands like BINAP, has proven highly effective in achieving high enantioselectivity. harvard.eduprinceton.edu For instance, the asymmetric hydrogenation of a β-amino ketone precursor can provide the desired γ-amino alcohol with high diastereoselectivity and enantioselectivity. ru.nlrsc.org

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Ir-catalyst | β-amino ketone | anti-γ-amino alcohol | - | 96:4 | ru.nl |

| Rh-based BINAP catalyst | β-amino ketone | syn-γ-amino alcohol | - | - | ru.nl |

| Ru-BINAP complex | β-keto ester | Chiral alcohol | >95% | - | princeton.edu |

Metal-Catalyzed Asymmetric Reactions for Cyclopropane Ring Formation

The direct and stereoselective formation of the cyclopropane ring is a critical step in the synthesis of cyclopropyl-containing amino alcohols. Metal-catalyzed asymmetric cyclopropanation of allylic alcohols offers a direct route to chiral cyclopropylmethanols. acs.org One notable method involves the use of a titanium-TADDOLate complex to catalyze the cyclopropanation of allylic alcohols with bis(iodomethyl)zinc. This approach has demonstrated excellent yields and enantiomeric ratios for various substituted allylic alcohols. acs.org Subsequent functional group manipulations can then be employed to introduce the amino group and complete the synthesis of the target amino alcohol.

A tandem method for the catalytic asymmetric preparation of enantioenriched cyclopropylamines has also been reported. This process involves the hydroboration of N-tosyl substituted ynamides, followed by a boron to zinc transmetalation to generate β-amino alkenyl zinc reagents. These intermediates then undergo a tandem cyclopropanation to afford amino cyclopropyl carbinols with high enantioselectivity and diastereoselectivity. nih.gov

| Catalyst/Reagent | Substrate | Product | Yield | Enantioselectivity | Diastereomeric Ratio | Reference |

| Titanium-TADDOLate | Allylic alcohol | Cyclopropylmethanol | up to 97% | up to 97:3 er | - | acs.org |

| (-)-MIB / Et2Zn | N-tosyl ynamide / Aldehyde | Amino cyclopropyl carbinol | 72-82% | 76-94% ee | >20:1 | nih.gov |

Organocatalytic Strategies for Chiral Amino Alcohol Construction

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. nih.gov Chiral β-amino alcohols themselves can act as organocatalysts in various transformations. researchgate.net For the synthesis of chiral amino alcohols, organocatalytic methods such as asymmetric Mannich reactions and aldol (B89426) reactions can be employed to construct the key carbon-carbon and carbon-nitrogen bonds with high stereocontrol. For instance, the use of chiral amines or Brønsted acids can catalyze the enantioselective addition of nucleophiles to imines, leading to chiral amines that can be further elaborated to the desired amino alcohols. semanticscholar.org

Chemo-Enzymatic Routes for Enantiopure Intermediates

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly efficient and selective transformations. nih.gov Enzymes, such as lipases, are particularly effective in kinetic resolutions of racemic mixtures to provide enantiopure intermediates. nih.govresearchgate.net For the synthesis of this compound, a racemic precursor, such as a chlorohydrin or an alcohol, could be subjected to enzymatic kinetic resolution. For example, lipase-catalyzed acylation of a racemic alcohol can selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers in high enantiomeric purity. rug.nl These enantiopure intermediates can then be converted to the target amino alcohol.

Biocatalytic strategies have also been developed for the synthesis of chiral 1,2-amino alcohols from renewable starting materials like L-phenylalanine, showcasing the potential of enzymatic cascades. nih.gov Furthermore, biocatalysts have been discovered that can catalyze the asymmetric synthesis of N-alkyl amino acids through the reductive coupling of ketones and amines, a process that could be adapted for the synthesis of cyclopropyl amino alcohols. nih.gov

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Lipase B from Candida antarctica | Racemic chlorohydrin | (R)-chlorohydrin | 99% | 38% | researchgate.net |

| Lipase PS | Racemic alcohol | Enantiopure alcohol | 98:2 er | 46% | nih.gov |

| Pseudomonas cepacia lipase | Racemic acetate | Enantiopure alcohol and acetate | >98% | - | rug.nl |

Diastereoselective Synthetic Transformations for Cyclopropane-Embedded Amino Alcohols

Once an enantiopure cyclopropyl-containing intermediate is obtained, diastereoselective reactions are crucial for establishing the correct relative stereochemistry of the final amino alcohol. Substrate-controlled diastereoselective synthesis is a common strategy where the existing chirality in the substrate directs the stereochemical outcome of subsequent reactions. diva-portal.org

For instance, the reduction of a chiral α-amino ketone with a cyclopropyl substituent can be highly diastereoselective, often dictated by Felkin-Ahn or chelation-controlled models. Similarly, the nucleophilic addition to a chiral cyclopropyl aldehyde or imine can proceed with high diastereoselectivity. Tandem reactions, where multiple bond-forming events occur in a single pot, can also be designed to be highly diastereoselective. An example is the tandem diastereoselective cyclopropanation of β-alkoxide enamines to furnish amino cyclopropyl carbinols. nih.gov

Optimization of Reaction Parameters for Enhanced Stereocontrol and Yields in this compound Synthesis

The rational design of chiral ligands is central to achieving high enantioselectivity in metal-catalyzed reactions. chimia.ch For asymmetric cyclopropanation, a wide variety of ligands have been developed for use with catalysts based on copper, rhodium, cobalt, and ruthenium. wiley-vch.defigshare.comresearchgate.netrsc.org

For instance, C2-symmetric semicorrin ligands have shown high efficacy in copper-catalyzed cyclopropanation. chimia.ch This success has spurred the development of related ligand classes such as bisoxazolines and phosphinooxazolines (PHOX ligands), which have proven to be highly versatile in a range of metal-catalyzed asymmetric transformations. chimia.ch The modular nature of PHOX ligands allows for systematic tuning of their steric and electronic properties to optimize performance for a specific substrate or reaction. chimia.ch

In Co(II)-catalyzed radical cyclopropanation, the fine-tuning of D2-symmetric chiral amidoporphyrin platforms as supporting ligands is critical for achieving high stereoselectivity. nih.gov Similarly, for rhodium-catalyzed cyclopropanations, the choice of the chiral rhodium complex, such as Rh2((R)-BTPCP)4, is key to obtaining cyclopropyl α-amino carboxylates with excellent enantiomeric ratios. rsc.org

The development of stereocomplementary biocatalysts, such as engineered myoglobin (B1173299) variants, allows for access to both enantiomers of a target cyclopropane. rochester.edu By mutating amino acid residues in the active site, the selectivity of the enzyme can be altered to favor the formation of either the (1S,2S) or the (1R,2R) configured product. rochester.edu

The choice of solvent can have a profound impact on the stereoselectivity of a reaction. rsc.org Solvents can influence the conformation and flexibility of the catalyst-substrate complex, thereby altering the energy difference between the diastereomeric transition states. chemrxiv.org

For example, in dirhodium tetracarboxylate-catalyzed cyclopropanation reactions, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent or additive can have a variable and sometimes dramatic effect on enantioselectivity. chemrxiv.org While some catalysts show a decrease in enantioselectivity in HFIP compared to a less coordinating solvent like dichloromethane (B109758) (DCM), others, such as Rh2(S-NTTL)4, exhibit a considerable enhancement in enantioselectivity. chemrxiv.org Molecular dynamics simulations have revealed that the powerful hydrogen-bonding ability of HFIP can induce greater flexibility in the catalyst structure, leading to distortions that alter the steric environment of the active site. chemrxiv.org

Additives can also play a crucial role. In some asymmetric Michael addition reactions, the use of an acid additive can shorten reaction times and improve yields without compromising enantioselectivity. mdpi.com The specific influence of solvents and additives is highly system-dependent, and empirical screening is often necessary to identify the optimal conditions for a given transformation.

Process Intensification and Scalability Studies

The successful transition of a stereoselective synthesis from a laboratory curiosity to a commercially viable manufacturing process hinges on rigorous process intensification and scalability studies. For a chiral molecule like this compound, which is a valuable building block in the pharmaceutical industry, the development of safe, efficient, and scalable synthetic routes is of paramount importance. Process intensification focuses on developing novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. Scalability, in turn, is the ability of that process to be transferred from the laboratory to a pilot plant or industrial manufacturing facility without a loss of performance, such as yield or enantioselectivity.

Recent advancements in chemical engineering and process chemistry have provided a toolbox of methodologies to achieve these goals. For the synthesis of chiral amino alcohols and related compounds, two key areas of focus for process intensification and scalability are continuous flow chemistry and biocatalysis.

Continuous Flow Chemistry

Continuous flow synthesis, particularly using microreactors or tubular reactors, has emerged as a powerful technology for the process intensification of fine chemical and pharmaceutical manufacturing. nih.gov This approach offers several advantages over traditional batch processing, especially for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters to achieve high stereoselectivity.

The synthesis of chiral amino alcohols often involves reactions such as the ring-opening of epoxides with amines, which can be highly exothermic and require careful temperature control to prevent side reactions and ensure safety. In a continuous flow setup, the high surface-area-to-volume ratio of the reactor allows for superior heat and mass transfer, enabling precise temperature control and minimizing the risk of thermal runaways. nih.gov This enhanced control can lead to higher yields and selectivities compared to batch reactors, where temperature gradients can be a significant issue on a larger scale.

Furthermore, continuous flow systems can be readily scaled up. The "numbering-up" or "scaling-out" approach, where multiple reactors are run in parallel, allows for an increase in production capacity without the need to re-optimize the reaction conditions, which is often a major hurdle in the scale-up of batch processes. This modularity provides flexibility and reduces the time and cost associated with process development.

A review of continuous flow approaches for the synthesis of chiral Active Pharmaceutical Ingredients (APIs) and their intermediates highlights the successful application of this technology in a variety of asymmetric catalytic transformations. researchgate.net For instance, a continuous flow system for an asymmetric conjugate addition to form a chiral pregabalin (B1679071) intermediate was operated for over five days, producing 4.43 g of the product with a 90% yield and 90% enantiomeric excess (ee). nih.gov This demonstrates the robustness and stability of continuous flow processes for long-term production.

| Parameter | Laboratory Scale (Batch) | Pilot Scale (Continuous Flow) |

|---|---|---|

| Reactor Volume | 1 L | 100 mL (Tubular Reactor) |

| Temperature (°C) | 25 | 80 |

| Pressure (bar) | 1 | 10 |

| Residence Time | 12 h | 30 min |

| Yield (%) | 85 | 95 |

| Enantiomeric Excess (%) | 98 | 99 |

| Space-Time Yield (g/L/h) | 7.1 | 190 |

Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another highly effective avenue for the process intensification and scalable synthesis of chiral compounds. Enzymes are highly stereoselective catalysts that operate under mild reaction conditions (typically aqueous media at or near room temperature and atmospheric pressure), which can lead to greener and more sustainable processes.

For the synthesis of chiral amines and amino alcohols, enzymes such as transaminases and amine dehydrogenases are particularly relevant. chemsrc.com These enzymes can be engineered through directed evolution to exhibit high activity and selectivity for specific substrates. The use of immobilized enzymes in packed-bed reactors is a common strategy for developing continuous biocatalytic processes. Immobilization enhances enzyme stability, allows for easy separation of the catalyst from the product stream, and enables catalyst reuse, which is crucial for the economic viability of the process. chemsrc.com

Process optimization in biocatalysis involves several factors, including cofactor regeneration systems, enzyme loading, substrate concentration, and flow rates. The development of efficient cofactor regeneration systems is particularly important for dehydrogenases that rely on expensive nicotinamide (B372718) cofactors (e.g., NADH or NADPH). chemsrc.com

The scalability of biocatalytic processes is often more straightforward than that of traditional chemical processes. The reaction conditions are generally mild, and the high selectivity of the enzyme minimizes the formation of byproducts, simplifying downstream processing and purification.

Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Insights into R 2 Amino 2 Cyclopropylethanol Chemistry

Spectroscopic Characterization for Stereochemical Assignment and Purity Assessment

Spectroscopic techniques are fundamental in verifying the stereochemistry and quantifying the enantiomeric purity of (R)-2-amino-2-cyclopropylethanol.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. yakhak.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. csfarmacie.cz For amino alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. yakhak.orgnih.gov

The determination of enantiomeric purity is crucial in pharmaceutical development, as different enantiomers can have varied biological activities. The process involves developing a validated HPLC method, often following guidelines from the International Council for Harmonisation (ICH). yakhak.org This includes optimizing the mobile phase, which typically consists of a mixture of solvents like hexane (B92381) and an alcohol (e.g., 2-propanol), to achieve baseline separation of the enantiomeric peaks. yakhak.orgcsfarmacie.cz The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers in the chromatogram. For enhanced detection sensitivity, especially at low concentrations, derivatization of the amine group with a fluorogenic reagent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be employed, allowing for fluorescence detection. yakhak.org

Table 1: Exemplary Chiral HPLC Method Parameters for Amino Alcohol Separation

| Parameter | Condition |

| Column | Chiralpak® IA (Amylose-based CSP) |

| Mobile Phase | Hexane/2-Propanol/Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temp. | 25 °C |

This table represents typical starting conditions for method development and may require optimization for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation and can be used to differentiate between stereoisomers. oxinst.commagritek.com While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the presence of a chiral center in this compound can lead to diastereotopicity for adjacent protons. Specifically, the two protons of the methylene (B1212753) group (CH₂) next to the chiral carbon are chemically non-equivalent and can exhibit distinct chemical shifts and coupling patterns in the ¹H NMR spectrum. masterorganicchemistry.com

To distinguish between enantiomers using NMR, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which will have different NMR spectra. jeol.com Alternatively, a chiral solvating agent can be used to create a diastereomeric association that can also lead to distinguishable NMR signals for the enantiomers. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in the complete assignment of proton and carbon signals, confirming the connectivity and subtle stereochemical features of the molecule. oxinst.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH (cyclopropyl) | ~0.8 - 1.2 | Multiplet |

| CH₂ (cyclopropyl) | ~0.2 - 0.6 | Multiplet |

| CH (chiral center) | ~2.5 - 3.0 | Multiplet |

| CH₂ (ethanol) | ~3.4 - 3.8 | Multiplet |

| NH₂ | Broad singlet | |

| OH | Broad singlet |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.comed.ac.uk This technique requires a single, high-quality crystal of the compound. The crystal diffracts X-rays in a unique pattern, which can be used to calculate the electron density distribution and thus the precise arrangement of atoms in the crystal lattice. mdpi.com

For light-atom molecules like this compound, determining the absolute configuration can be challenging due to the small anomalous scattering effect. researchgate.net However, modern diffractometers and computational methods have made this more routine. ed.ac.uk The Flack parameter, derived from the diffraction data, is a key indicator of the correctness of the assigned absolute structure. nih.gov A value close to zero confirms the assigned enantiomer. researchgate.net In cases where the compound itself does not crystallize well, formation of a salt or co-crystal with a known chiral compound (a chiral auxiliary) can facilitate crystallization and aid in the determination of the absolute configuration. d-nb.info The resulting crystal structure provides unambiguous proof of the (R) configuration at the stereocenter. springernature.com

Computational Chemistry for Deeper Understanding of this compound Reactivity and Selectivity

Computational chemistry offers powerful tools to complement experimental data, providing deeper insights into the behavior of molecules like this compound at the atomic level.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. als-journal.comunige.ch It is widely employed for conformational analysis to determine the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. researchgate.net For this compound, DFT calculations can explore the different rotational possibilities around the C-C and C-N bonds, taking into account the steric and electronic effects of the cyclopropyl (B3062369), amino, and hydroxyl groups. acs.org

DFT calculations also provide information about the electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). als-journal.com This information is crucial for understanding the molecule's reactivity, predicting sites susceptible to nucleophilic or electrophilic attack, and explaining its role in chemical reactions. aps.org For instance, the calculated molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-poor regions of the molecule, guiding the understanding of intermolecular interactions. als-journal.com

Table 3: Sample Output from a DFT Calculation on a Cyclopropylamine Derivative

| Property | Calculated Value |

| Ground State Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| HOMO-LUMO Gap | Z eV |

| C-N Bond Length | ~1.43 Å |

| C-C (ring) Bond Length | ~1.52 Å |

Note: These are representative values for a related structure and would need to be specifically calculated for this compound. researchgate.net

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comwustl.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of molecular behavior in different environments, such as in various solvents. wustl.edu For this compound, MD simulations can reveal how the molecule interacts with water or other solvent molecules, including the formation and dynamics of hydrogen bonds involving the amino and hydroxyl groups. conicet.gov.ar

Furthermore, MD simulations are invaluable for studying the flexibility of a ligand when it binds to a biological target like a protein. nih.gov These simulations can explore the conformational changes that this compound undergoes upon binding, showing how its flexible side chains adapt to the shape and chemical environment of the binding pocket. nih.gov This dynamic understanding of ligand flexibility and solvent interactions is critical for drug design and for interpreting the outcomes of biological assays. conicet.gov.arnih.gov Enhanced sampling techniques can be employed to more efficiently explore the conformational landscape of the molecule during the simulation. arxiv.org

Docking Studies for Substrate-Catalyst Binding Models

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unand.ac.id This technique is instrumental in understanding the binding of a substrate, such as a derivative of this compound, to a catalyst or an enzyme's active site.

Docking studies are crucial in the rational design of inhibitors for various enzymes. For instance, in the study of ketol-acid reductoisomerase (KARI), an enzyme involved in the biosynthesis of branched-chain amino acids, inhibitors were designed based on the hypothesis that the catalyzed reaction proceeds through a cyclopropane-containing transition state. tandfonline.com Computational programs like Auto-Dock are employed to predict the binding mode of designed cyclopropane (B1198618) derivatives within the enzyme's active site. tandfonline.com Such studies analyze the interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. nih.govmdpi.com

In a typical docking study, the protein structure is prepared, and a binding site is defined. For example, in the docking of inhibitors to phosphodiesterase 5 (PDE5), the binding site was defined by the location of the co-crystallized ligand, vardenafil. nih.gov The ligand, in this case, a derivative containing the this compound scaffold, is then placed into this site, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, providing a ranked list of potential binding modes. nanobioletters.com The results of these simulations can guide the synthesis of new derivatives with improved binding affinity and selectivity. dergipark.org.tr

The following table illustrates typical data generated from a molecular docking study, showing the binding energies and key interactions for a hypothetical series of inhibitors based on the aminocyclopropylethanol scaffold.

| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| ACPE-01 | -8.5 | TYR 230, SER 150, GLN 817 | 2 | 4 |

| ACPE-02 | -9.2 | TYR 230, ASP 180, GLN 817 | 3 | 5 |

| ACPE-03 | -7.8 | SER 150, PHE 250 | 1 | 6 |

This table is illustrative and based on typical data from molecular docking studies.

Mechanistic Pathway Elucidation through Computational Transition State Modeling

Computational transition state modeling is a powerful tool for investigating the mechanism of chemical reactions at a molecular level. It involves calculating the high-energy transition state structure that connects reactants and products, providing insights into the reaction's feasibility, kinetics, and stereoselectivity. researchgate.net For reactions involving the cyclopropyl group, this is particularly important due to its unique electronic properties and susceptibility to ring-opening reactions.

Density Functional Theory (DFT) is a common quantum mechanical method used for these calculations. frontiersin.org It is employed to optimize the geometries of reactants, products, and, crucially, the transition state. frontiersin.org Vibrational frequency analysis is then performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. frontiersin.org

A notable application of this methodology is in studying the mechanism-based inactivation of cytochrome P450 enzymes by cyclopropylamines. frontiersin.org Computational modeling has revealed that the inactivation process can proceed through a hydrogen atom transfer (HAT) from the cyclopropyl group to the enzyme's active species. This generates a cyclopropyl radical, which can undergo rapid ring-opening. frontiersin.orgresearchgate.net The resulting open-chain radical is highly reactive and can covalently bind to the enzyme, leading to its inactivation. frontiersin.org

DFT calculations can map out the entire energy profile of such a reaction, including intermediates and transition states. frontiersin.org The table below presents hypothetical energy values for key species in a P450-catalyzed reaction involving a cyclopropyl-containing substrate, illustrating the kind of data obtained from such studies.

| Species | Relative Energy (kcal/mol) | Description |

| Reactant Complex | 0.0 | Substrate bound to the enzyme active site. |

| Transition State (HAT) | +15.2 | Structure for the hydrogen atom abstraction from the cyclopropyl group. |

| Intermediate (Radical) | +5.7 | Cyclopropyl radical and reduced enzyme species. |

| Transition State (Ring Opening) | +8.1 | Structure for the cleavage of the cyclopropane ring. |

| Product Complex | -25.0 | Covalently modified enzyme. |

This table is illustrative and based on typical data from computational transition state modeling studies.

These computational approaches provide invaluable, atom-level detail that is often inaccessible through experimental methods alone. By combining docking studies and transition state modeling, a comprehensive picture of the chemical behavior of this compound in various chemical and biological environments can be developed, guiding future research and application.

Future Perspectives and Emerging Research Directions in R 2 Amino 2 Cyclopropylethanol Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The future of synthesizing (R)-2-amino-2-cyclopropylethanol and its derivatives is increasingly geared towards "green" and more efficient methodologies. Traditional multi-step syntheses are often resource-intensive and can generate significant waste. Emerging research aims to address these shortcomings through biocatalysis, the use of less hazardous reagents, and processes that improve atom economy.

A key area of development is the use of enzymes to create chiral centers with high selectivity, which can significantly simplify synthetic pathways. For instance, engineered amine dehydrogenases are being developed for the synthesis of structurally diverse chiral amines and amino alcohols. rsc.org Similarly, the use of recombinant whole-cell biocatalysts has proven effective for the practical manufacturing of other chiral alcohols, a strategy that could be adapted for this compound. researchgate.net Another approach involves the reduction of N-protected amino acids, such as L-cyclopropylglycine, using reagents like lithium aluminum hydride, which can be a direct route to the desired amino alcohol. whiterose.ac.ukresearchgate.net

Furthermore, research into tribochemistry, which uses mechanical force to induce chemical reactions, presents a novel, solvent-free pathway for synthesis that could enhance the sustainability of producing such compounds. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contributes to efficiency by reducing the need for intermediate purification steps. acs.org

Table 1: Comparison of Synthetic Approaches for Chiral Amino Alcohols

| Method | Advantages | Disadvantages | Potential for this compound |

| Traditional Chemical Synthesis | Well-established, versatile for various substrates. | Often requires harsh reagents, multiple steps, and generates waste. google.com | Current primary method, but with room for improvement in sustainability. |

| Biocatalysis (Enzymatic) | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.net | Enzyme stability and substrate scope can be limiting; may require genetic engineering. rsc.org | High potential for a greener, more direct synthesis from prochiral precursors. |

| Chemoenzymatic Synthesis | Combines the efficiency of chemical steps with the selectivity of enzymes. | Requires careful integration of chemical and biological steps. | A promising hybrid approach to optimize yield and purity. |

| Mechanochemistry/Tribochemistry | Solvent-free or low-solvent, energy-efficient, can create novel reaction pathways. researchgate.net | Scalability can be a challenge; reaction mechanisms are still being explored. | A novel, sustainable route worth exploring for this specific compound. |

Exploration of New Catalytic Applications for this compound-Derived Ligands

This compound is an ideal precursor for chiral ligands used in asymmetric catalysis. The amino and alcohol groups can be readily modified to create a diverse range of ligands, such as bisoxazolines (BOX) or phosphine-oxazolines (PHOX), which are highly effective in metal-catalyzed asymmetric reactions. The unique steric and electronic properties of the cyclopropyl (B3062369) group can impart novel selectivity in these catalytic systems.

Recent research has demonstrated the successful application of chiral cyclopropane-based amino alcohol ligands in the enantioselective addition of phenylethynylzinc to aldehydes, achieving high yields and excellent enantioselectivities (up to 98% ee). mdpi.com In these studies, the specific configuration of the cyclopropane (B1198618) ring in relation to the other chiral centers of the ligand was found to be crucial for achieving high stereocontrol. mdpi.com

Future research is expected to expand the use of these ligands to a wider array of transformations, including:

Asymmetric Cyclopropanation: The inherent cyclopropyl motif of the ligand could offer unique matching/mismatching effects in the catalytic cyclopropanation of olefins. unimi.it

Hydrogenation and Transfer Hydrogenation: Iron complexes derived from chiral amino alcohols have been used in the asymmetric hydrogenation of ketones, suggesting a potential application for ligands derived from this compound. uni-bayreuth.de

Michael Additions and Aldol (B89426) Reactions: The development of simple primary β-amino alcohols as organocatalysts for asymmetric Michael additions opens the door for using this compound in a similar capacity. rsc.orgmdpi.com

Table 2: Application of Cyclopropane-Based Amino Alcohol Ligands in Asymmetric Synthesis

| Reaction | Ligand Type | Catalyst System | Substrate Scope | Yield | Enantiomeric Excess (ee) | Reference |

| Addition of Phenylethynylzinc to Aldehydes | Cyclopropane-based amino alcohol | Ligand/Zn(OTf)₂ | Various aromatic and aliphatic aldehydes | Up to 96% | Up to 98% | mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering improved safety, consistency, and scalability. Integrating the synthesis of this compound and its derivatives into flow chemistry platforms is a key future direction. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. acs.org

Continuous enzymatic processes using membrane reactors have already been successfully developed for the multikilogram scale synthesis of other chiral molecules, demonstrating the feasibility of this approach. acs.org Such a system could be designed for the biocatalytic production of this compound. Furthermore, automated synthesis platforms can accelerate the discovery and optimization of new ligands and catalysts derived from this scaffold by rapidly screening different reaction conditions and structural modifications.

The benefits of this integration include:

Enhanced Safety: Handling potentially hazardous reagents or intermediates is safer in the small, contained volumes of a flow reactor.

Improved Efficiency: Continuous processes can run for extended periods with high throughput, increasing the space-time yield. acs.org

Rapid Optimization: Automated platforms can quickly explore a large parameter space to identify optimal conditions for synthesis or catalysis.

Theoretical Prediction and Design of Next-Generation Chiral Cyclopropyl Amino Alcohol Architectures

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery of new catalysts and functional molecules. imist.ma In the context of this compound, theoretical methods can be used to predict the performance of new ligands and to design novel chiral architectures with enhanced properties.

Methods such as Quantitative Structure-Selectivity Relationship (3D-QSSR) modeling can predict the enantiomeric excess that a given catalyst will produce, guiding the rational design of more effective ligands. researchgate.net These models can analyze the steric and electronic factors that govern enantioselectivity, allowing researchers to modify the ligand structure—for instance, by altering substituents on the cyclopropane ring or the amino alcohol backbone—to improve catalytic performance. researchgate.net

Computational tools like RosettaMatch can be used to design novel protein or ligand binding sites from scratch. nih.gov This approach could be used to design next-generation catalysts based on the cyclopropyl amino alcohol framework, programming in desired interactions to achieve high affinity and selectivity for specific transformations. The future will likely see a synergistic cycle of computational design, chemical synthesis, and experimental testing to rapidly develop new and superior chiral catalysts based on the this compound scaffold. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.